(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid is a derivative of the amino acid phenylalanine. It is identified by the following:
While the specific research applications of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid are not extensively documented, its structural features suggest potential areas of investigation:
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid, also known as Fmoc-(R)-3-amino-3-phenylpropionic acid, is a derivative of phenylalanine characterized by a fluorenylmethoxycarbonyl group. This compound has the molecular formula and a molecular weight of approximately 387.43 g/mol. It is primarily utilized in peptide synthesis and research applications due to its stability and ability to protect amino groups during
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid exhibits biological activities characteristic of amino acid derivatives. It has been noted for its potential ergogenic effects, influencing anabolic hormone secretion and providing energy during physical exertion. Additionally, it may play a role in enhancing mental performance during stress-related tasks and mitigating exercise-induced muscle damage .
The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid typically involves the following steps:
These steps can be performed using standard peptide synthesis techniques such as solid-phase synthesis or solution-phase synthesis .
This compound is primarily used in:
Interaction studies have shown that (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid interacts with various biological systems:
Several compounds are structurally similar to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid, highlighting its unique features:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid | 209252-15-3 | 0.97 | Enantiomer with opposite configuration |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid | 266318-79-0 | 0.90 | Contains a branched alkane chain |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid | 212688-54-5 | 0.92 | Longer carbon chain with branching |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid | 209252-16-4 | 0.92 | Contains an additional phenyl group |
These comparisons underscore the structural diversity among phenylalanine derivatives while emphasizing the unique properties of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid as a versatile building block in chemical and biochemical research .